molecular formula C19H28I3N3O9 B14180101 Conraxin H; Iodamide 300; Iodamide methylglucamine; Meglumine iodamide; Renovue 65

Conraxin H; Iodamide 300; Iodamide methylglucamine; Meglumine iodamide; Renovue 65

Cat. No.: B14180101
M. Wt: 823.2 g/mol
InChI Key: UYIPQECISAQMIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodamide meglumine involves the iodination of benzoic acid derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production of iodamide meglumine follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Iodamide meglumine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction can produce deiodinated compounds .

Scientific Research Applications

Iodamide meglumine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of iodamide meglumine involves its ability to block X-rays. The high iodine content in the compound absorbs X-rays, allowing for the clear delineation of body structures containing iodine. This property makes it particularly useful in medical imaging . The compound is primarily excreted through the hepato-biliary system, concentrating in bile and allowing for the visualization of the gallbladder and biliary ducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodamide meglumine is unique due to its high iodine content and its specific application in visualizing the gallbladder and biliary ducts. Its ability to provide clear and detailed images makes it a valuable tool in diagnostic imaging .

Properties

Molecular Formula

C19H28I3N3O9

Molecular Weight

823.2 g/mol

IUPAC Name

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3

InChI Key

UYIPQECISAQMIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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